

Melanin Probe-1: A Technical Guide to Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Melanin probe-1*

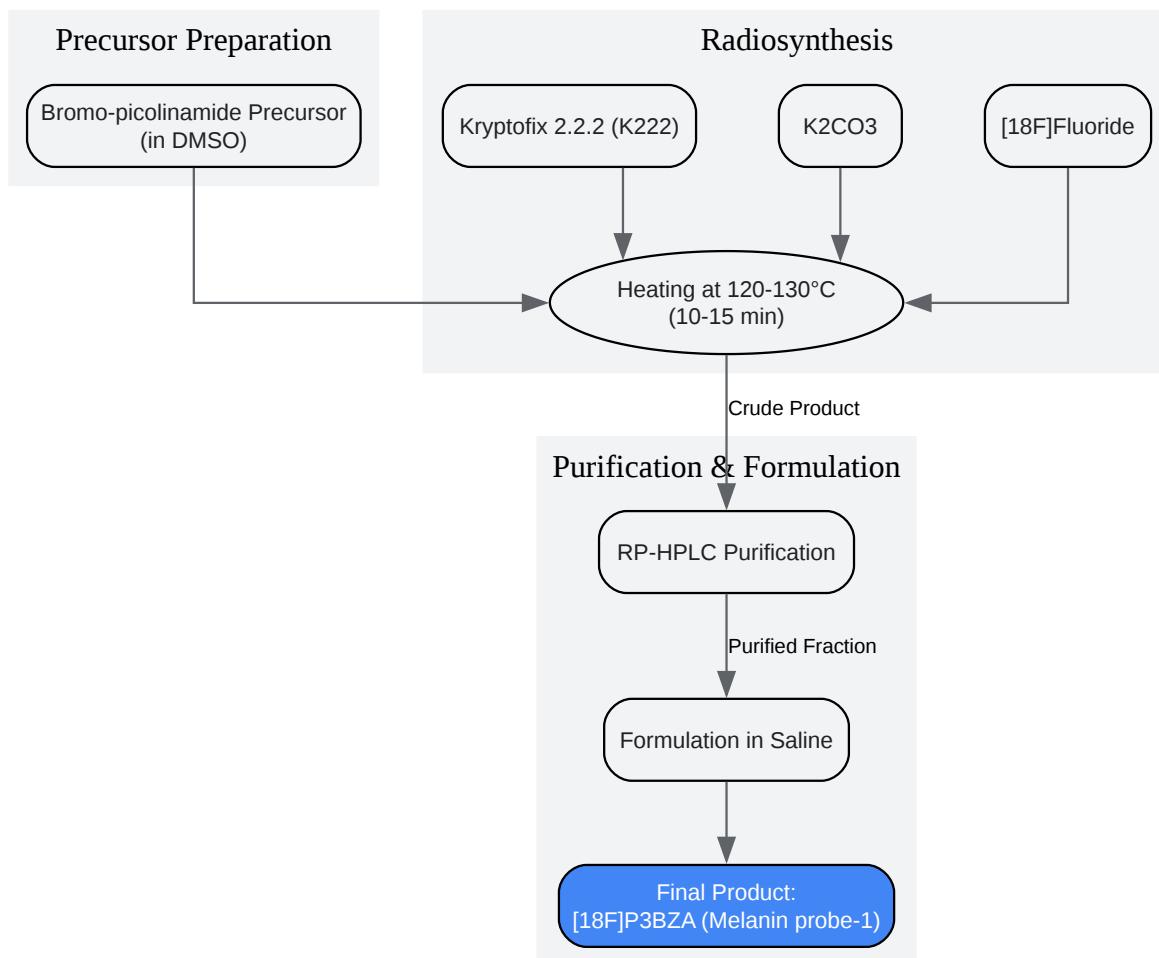
Cat. No.: *B15552805*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanin, a ubiquitous biological pigment, is central to dermatological health, providing photoprotection against UV radiation. However, its aberrant production is a hallmark of malignant melanoma, one of the most aggressive and lethal forms of skin cancer. The development of specific molecular probes to detect and quantify melanin is therefore critical for early diagnosis, staging, and therapeutic monitoring of this disease.


Melanin probe-1, chemically known as N-(2-(diethylamino)ethyl)-5-fluoropicolinamide, is a specialized probe designed for the selective detection of melanin.^[1] It operates by specifically binding to melanin pigments, a process that can be leveraged for both fluorescence-based detection and, more prominently, for Positron Emission Tomography (PET) imaging when radiolabeled with Fluorine-18 (¹⁸F).^{[1][2]} The ¹⁸F-labeled version, often referred to as ¹⁸F-P3BZA, has demonstrated high specificity and favorable *in vivo* performance for the imaging of melanoma.^{[2][3]}

This technical guide provides a comprehensive overview of the available scientific information on **Melanin probe-1**, focusing on its synthesis (specifically, its radiosynthesis for PET applications), chemical and physical properties, experimental protocols for *in vivo* imaging, and the biological context of the melanogenesis pathway it targets.

Synthesis of Melanin Probe-1

While **Melanin probe-1** is described as a product of chemical synthesis, a specific, publicly available protocol for the non-radiolabeled compound was not identified in a review of current literature.^[1] However, the protocol for the synthesis of its clinically significant, radiolabeled analogue, ¹⁸F-P3BZA, from its precursor is well-documented.^{[2][4]} This process involves a direct radiofluorination reaction.

The radiolabeling of the bromo-picolinamide precursor is achieved using no-carrier-added ¹⁸F-fluoride.^[4] The overall process, including purification via reversed-phase high-performance liquid chromatography (RP-HPLC) and formulation, can be completed in approximately one hour.^[4]

[Click to download full resolution via product page](#)

Workflow for the radiosynthesis of ^{18}F -P3BZA (**Melanin probe-1**).

Chemical and Physical Properties

Melanin probe-1 is a picolinamide derivative with a high affinity for melanin.^[2] Its properties are summarized below. While its utility as a fluorescent probe is noted, specific quantitative data regarding its fluorescence, such as excitation/emission maxima and quantum yield, are not readily available in the reviewed literature.

Property	Value	Reference
IUPAC Name	N-(2-(diethylamino)ethyl)-5-fluoropicolinamide	N/A
Synonyms	Melanin probe-1, P3BZA (non-radiolabeled)	[1] [2]
CAS Number	1420844-62-7	[1]
Chemical Formula	C ₁₂ H ₁₈ FN ₃ O	[1]
Molecular Weight	239.29 g/mol	[1]
SMILES	CCN(CC)CCNC(=O)C1=NC=C(C=C1)F	[1]
Excitation Max.	Data not available	N/A
Emission Max.	Data not available	N/A
Binding Affinity (K _d)	Data not available	N/A

Experimental Protocols

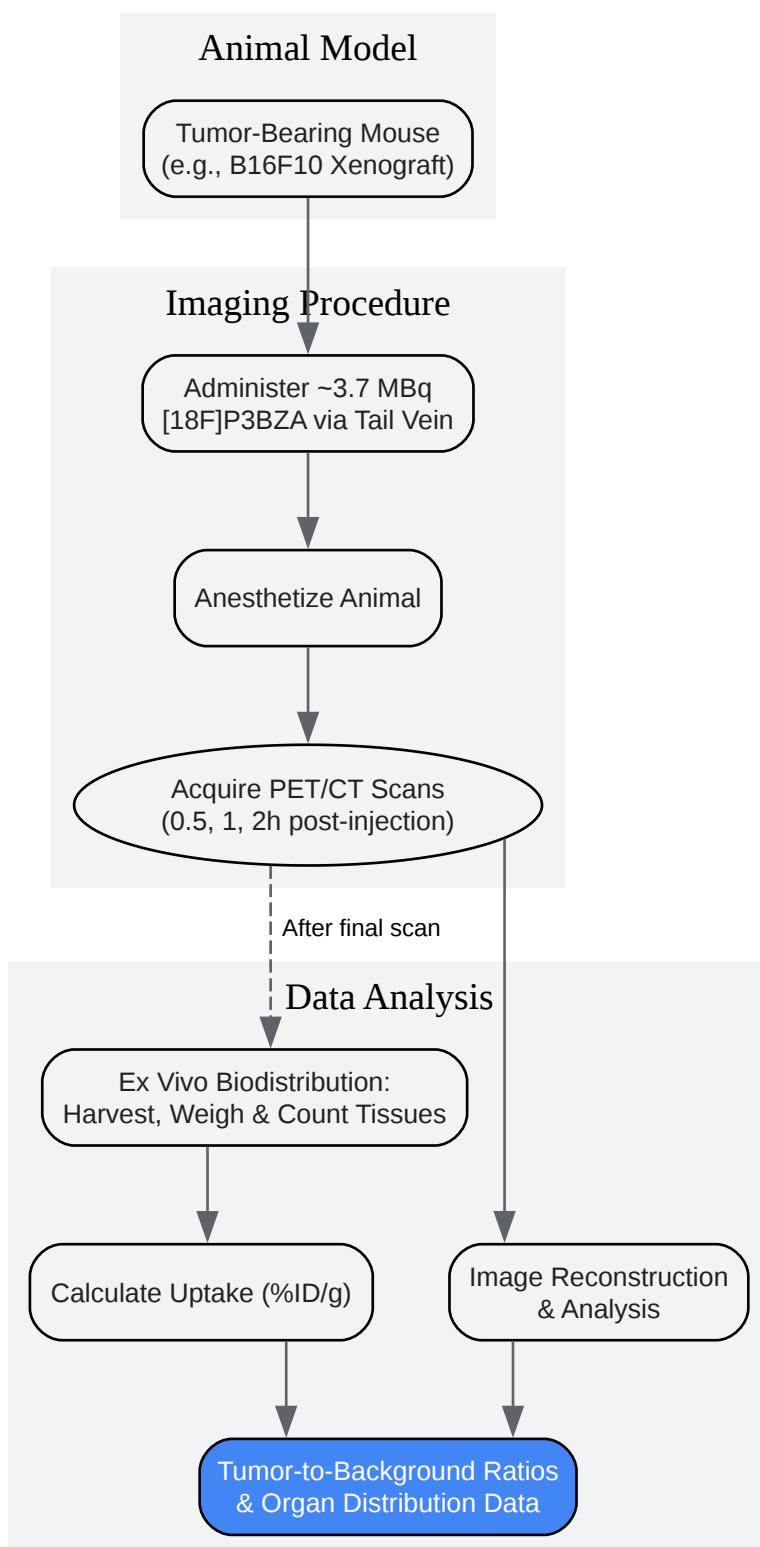
The primary application detailed in the literature for **Melanin probe-1** is PET imaging of melanoma.

Protocol 1: In Vivo PET Imaging of Melanoma in Animal Models

This protocol outlines the procedure for using ¹⁸F-P3BZA for small animal PET imaging, based on studies using mice bearing B16F10 melanoma xenografts.[\[3\]](#)[\[4\]](#)

1. Probe Preparation and Administration:

- Synthesize and purify ¹⁸F-P3BZA as described in the synthesis section.
- Formulate the final product in sterile saline for injection.


- Administer approximately 3.7 MBq (100 μ Ci) of the probe to each mouse via tail vein injection.[3]

2. PET/CT Imaging:

- Anesthetize the animals prior to and during the imaging session.
- Acquire static PET scans at various time points post-injection (p.i.), typically 0.5, 1, and 2 hours.[3]
- A CT scan can be performed for anatomical co-registration.

3. Biodistribution Analysis (Ex Vivo):

- Following the final imaging session, euthanize the animals.
- Harvest tumors and major organs (e.g., blood, heart, lung, liver, spleen, kidney, muscle, bone).
- Weigh the tissues and measure the radioactivity using a gamma counter.
- Calculate the tracer uptake as the percentage of the injected dose per gram of tissue (%ID/g).

[Click to download full resolution via product page](#)

General workflow for an in vivo PET imaging experiment.

Quantitative In Vivo Data

Biodistribution studies provide quantitative insights into the probe's targeting efficiency and clearance profile.

Table 1: Biodistribution of ^{18}F -P3BZA in B16F10 Tumor-Bearing Mice (%ID/g) (Data represents mean \pm SD)

Organ	1 hour p.i.	2 hours p.i.	Reference
Tumor	16.61 ± 2.60	16.87 ± 1.23	[3]
Blood	1.20 ± 0.21	0.46 ± 0.07	[4]
Liver	1.83 ± 0.32	1.11 ± 0.25	[4]
Kidney	2.11 ± 0.28	1.26 ± 0.22	[4]
Muscle	1.20 ± 0.17	0.46 ± 0.08	[4]
Bone	2.05 ± 0.21	1.63 ± 0.11	[4]

The probe exhibits high and sustained tumor uptake with rapid clearance from the blood and most non-target organs, leading to excellent tumor-to-muscle ratios (e.g., 36.79 ± 5.21 at 2 hours p.i.).[3][4]

Protocol 2: First-in-Human PET/CT Imaging

A preliminary clinical study has assessed the safety and imaging potential of ^{18}F -P3BZA in healthy volunteers and patients with suspected melanoma.[5][6]

1. Subject Preparation and Administration:

- Healthy volunteers and patients were injected with ^{18}F -P3BZA (mean dose: 211.7 ± 15.4 MBq).[5][6]

2. Imaging Protocol:

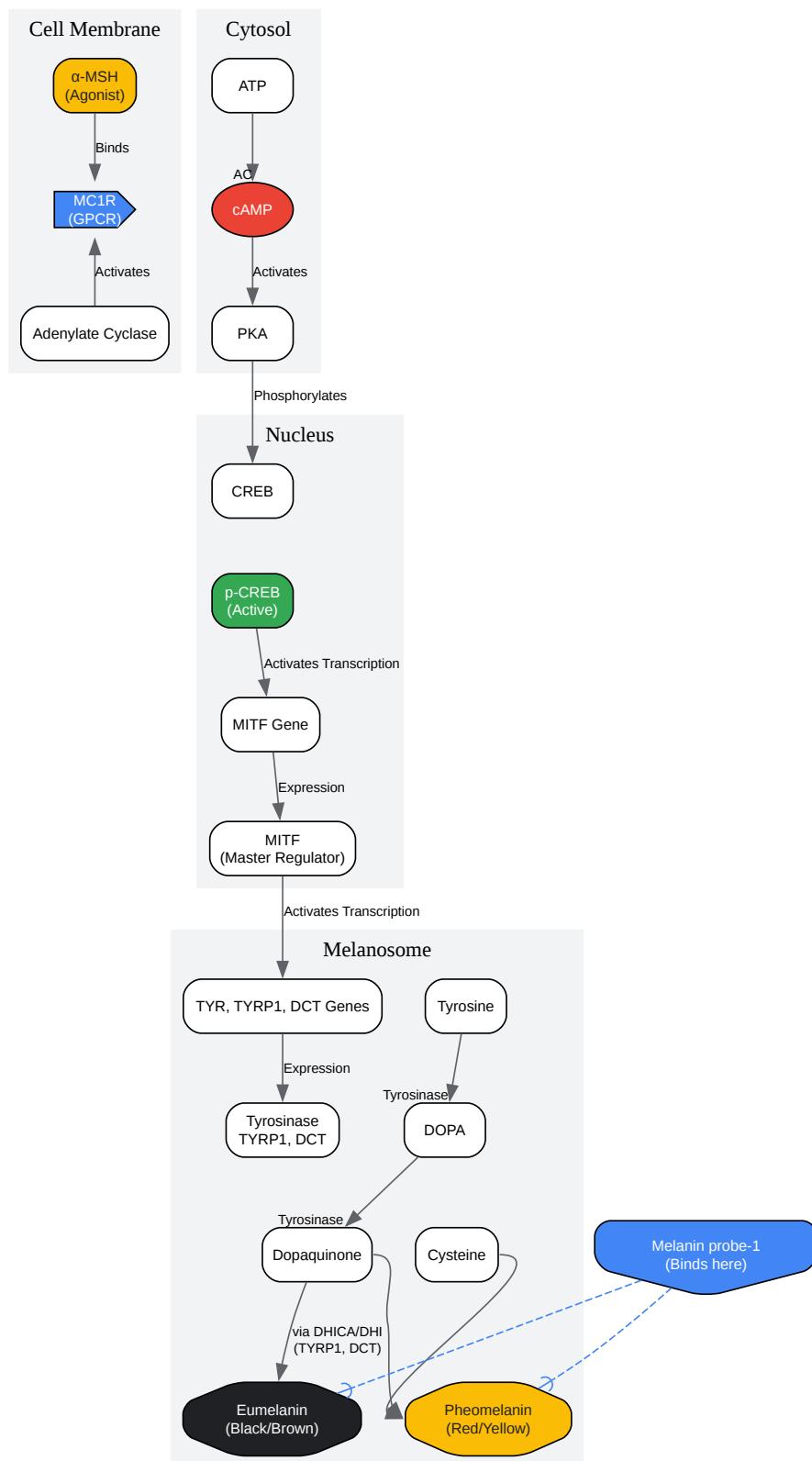
- Serial whole-body PET/CT scans were performed at multiple time points (e.g., 10 min, 1 h, 2 h, and 4 h post-injection) to assess biodistribution and dosimetry.[5][6]

- For patients, scans were typically acquired at 10 minutes and 1 hour post-injection.[5]

3. Data Analysis:

- Standard Uptake Values (SUV) were calculated for tumors and organs.
- Radiation dosimetry was calculated using OLINDA/EXM software.

Table 2: Human Radiation Dosimetry for ¹⁸F-P3BZA


Parameter	Value	Reference
Whole-body Effective Dose	0.0193 mSv/MBq	[5]

The study concluded that ¹⁸F-P3BZA is safe for clinical use and effectively delineates melanoma tumors in patients, with tumor SUVmean values significantly higher than those for ¹⁸F-FDG (19.7 ± 5.3 vs. 10.8 ± 2.7 at 60 min).[5][6]

Contextual Signaling Pathway: Melanogenesis

Melanin probe-1 targets the final product of the melanogenesis pathway. Understanding this pathway is crucial for interpreting imaging results. The primary regulatory pathway in human melanocytes is mediated by the Melanocortin-1 Receptor (MC1R).[7][8]

Activation of MC1R by its agonist, α-melanocyte-stimulating hormone (α-MSH), triggers a cascade that increases the expression and activity of key melanogenic enzymes, leading to the synthesis of melanin within specialized organelles called melanosomes.[8][9]

[Click to download full resolution via product page](#)

The MC1R-mediated melanogenesis signaling pathway.

Conclusion

Melanin probe-1, particularly its ¹⁸F-radiolabeled form ¹⁸F-P3BZA, stands out as a highly promising agent for the molecular imaging of malignant melanoma. Its high affinity and specificity for melanin, coupled with favorable pharmacokinetics, enable high-contrast PET imaging of primary tumors and metastases. The available data from preclinical and preliminary human studies underscore its potential to improve the diagnostic accuracy for melanoma.

However, it is important to note that while its application in PET is well-characterized, detailed information regarding the specific synthesis of the non-radiolabeled compound and its quantitative properties as a standalone fluorescent probe (e.g., excitation/emission spectra) is not widely available in the public domain. Future research clarifying these aspects would further enhance its utility and application in the broader scientific community, particularly in the realm of fluorescence microscopy and in vitro assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Melanin probe-1 | 1420844-62-7 | VGC84462 | Biosynth [biosynth.com]
- 2. PET Imaging of Melanoma Using Melanin-Targeted Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of 18F-Labeled Picolinamide Probes for PET Imaging of Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Elucidation of Melanogenesis Cascade for Identifying Pathophysiology and Therapeutic Approach of Pigmentary Disorders and Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [Melanin Probe-1: A Technical Guide to Synthesis and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15552805#melanin-probe-1-synthesis-and-chemical-properties\]](https://www.benchchem.com/product/b15552805#melanin-probe-1-synthesis-and-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com